

The Principle of Daspei in Live Cell Imaging: A Technical Guide

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Compound of Interest

Compound Name: *Daspei*

Cat. No.: *B149288*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Daspei, or 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a fluorescent, lipophilic cationic dye widely utilized in live cell imaging to visualize and assess the functional state of mitochondria.^{[1][2]} Its accumulation within these organelles is driven by the mitochondrial membrane potential ($\Delta\Psi_m$), a critical indicator of cellular health and metabolic activity.^[1] Consequently, **Daspei** serves as a valuable tool for real-time monitoring of mitochondrial function, cell viability, and the effects of various stimuli on cellular bioenergetics. This technical guide provides an in-depth overview of the core principles of **Daspei**, detailed experimental protocols, and its applications in life sciences and drug development.

Core Principle: Potentiometric Staining of Mitochondria

The fundamental principle behind **Daspei**'s utility in live cell imaging lies in its potentiometric nature. As a positively charged molecule, **Daspei** is actively sequestered into the negatively charged mitochondrial matrix. The extent of its accumulation, and therefore the intensity of its fluorescence, is directly proportional to the magnitude of the mitochondrial membrane potential. Healthy, metabolically active cells maintain a high $\Delta\Psi_m$, leading to robust **Daspei** staining. Conversely, in apoptotic or metabolically compromised cells, the $\Delta\Psi_m$ dissipates, resulting in a diminished fluorescent signal.^[1]

This characteristic allows for both qualitative and quantitative assessment of mitochondrial function. Changes in fluorescence intensity over time can be used to monitor dynamic cellular processes and the impact of experimental treatments.

Key Characteristics and Quantitative Data

A summary of the essential properties of **Daspei** is presented below, providing a quick reference for experimental design.

Property	Value/Description	Reference
Full Chemical Name	2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide	[1]
Molecular Formula	C ₁₇ H ₂₁ IN ₂	[1]
Molecular Weight	380.27 g/mol	[1]
Excitation Maximum (λ_{ex})	~461 nm (in Methanol)	[1]
Emission Maximum (λ_{em})	~589 nm (in Methanol)	[1]
Cell Permeability	Membrane Permeant	[1]
Cellular Localization	Mitochondria	[1]
Assay Type	No-wash, real-time imaging	[1]
Primary Application	Assessment of mitochondrial membrane potential	[1]

Experimental Protocols

The following protocols provide a general framework for using **Daspei** in live cell imaging. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation

- Stock Solution:** Prepare a stock solution of **Daspei** by dissolving it in dimethyl sulfoxide (DMSO). A typical concentration is 1 to 5 mM. Store the stock solution at -20°C, protected from light.

- **Working Solution:** On the day of the experiment, dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration. A common working concentration for staining zebrafish hair cells is 130 μM .^[2] For other cell types, the optimal concentration may vary and should be determined empirically.

Live Cell Staining and Imaging

This protocol is adapted for staining sensory hair cells in zebrafish larvae but can be modified for other cell types.

- **Cell Culture:** Grow cells to the desired confluency on a suitable imaging dish or plate.
- **Incubation:** Remove the culture medium and wash the cells with an appropriate buffer (e.g., embryo media for zebrafish).^[2]
- **Staining:** Add the **Daspei** working solution to the cells and incubate for a specific duration. For zebrafish larvae, an incubation time of 15 minutes at room temperature is often used.^[2]
- **Washing:** After incubation, gently wash the cells three times with the buffer to remove excess dye.^[2]
- **Imaging:** Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for **Daspei**'s excitation and emission spectra. For zebrafish, a ZEISS Lightsheet 7 fluorescence microscope with excitation at 561 nm has been used.^[2]

Applications in Research and Drug Development

Daspei's ability to report on mitochondrial health makes it a versatile tool in various research areas:

- **Neurobiology:** Studying mitochondrial dysfunction in neurodegenerative diseases.
- **Cancer Biology:** Assessing the metabolic state of cancer cells and their response to therapies.
- **Toxicology:** Screening for compounds that induce mitochondrial toxicity.

- Developmental Biology: Visualizing and tracking metabolically active cells during development, such as in the sensory hair cells of the zebrafish lateral line.[2][3][4]

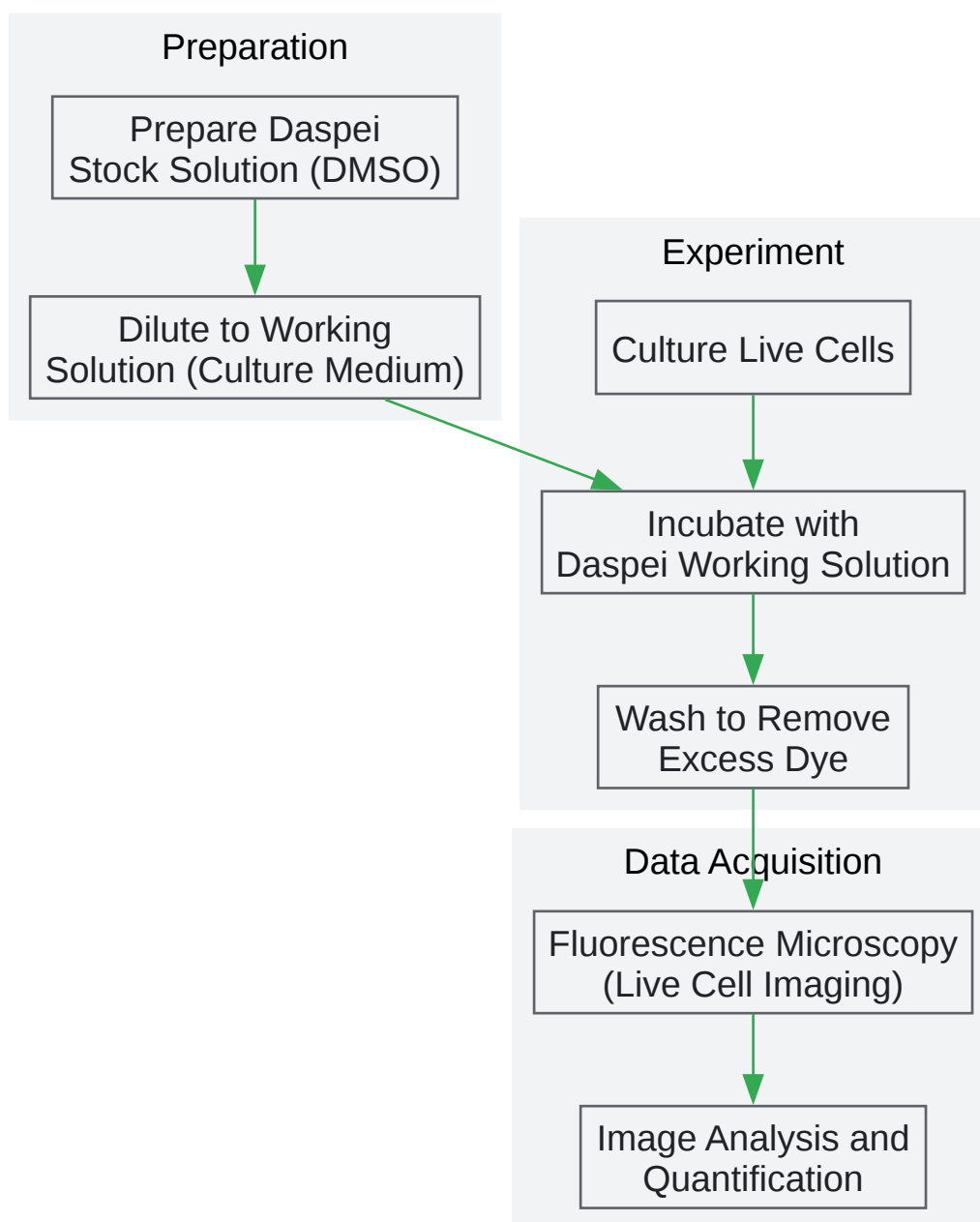
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the logical flow of **Daspei's** mechanism and a typical experimental workflow.



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Daspei's mechanism of action for mitochondrial staining.



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A typical experimental workflow for live cell imaging with **Daspei**.

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